molecular formula C12H18N2O3 B1451819 Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 718632-42-9

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B1451819
CAS No.: 718632-42-9
M. Wt: 238.28 g/mol
InChI Key: CIJITXVSORFVFB-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (CAS No. 946497-94-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18N2O3
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 946497-94-5
  • Purity : ≥95%

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization of a suitable precursor.
  • Introduction of the Cyano Group : Achieved through nucleophilic substitution.
  • Addition of the Tert-butyl Group : Via esterification.
  • Final Modifications : Optimization for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including this compound. A notable study examined its effects on A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity.

CompoundIC50 (µM)Cell Line
This compound100A549
Cisplatin10A549

In this study, the compound was compared to cisplatin, a standard chemotherapeutic agent, and showed a structure-dependent anticancer activity where modifications in the molecular structure influenced potency against cancer cells while maintaining lower toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that derivatives exhibit activity against various multidrug-resistant pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The cyano group may enhance binding to specific enzymes or receptors.
  • Cell Cycle Disruption : Induction of apoptosis in cancer cells through modulation of signaling pathways.
  • Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

Case Studies

  • Anticancer Study on A549 Cells :
    • Researchers treated A549 cells with this compound at varying concentrations for 24 hours.
    • Results indicated a dose-dependent decrease in cell viability compared to controls.
  • Antimicrobial Screening :
    • The compound was tested against a panel of resistant bacterial strains.
    • Significant inhibition was observed against Klebsiella pneumoniae, suggesting potential for development as an antibacterial agent.

Properties

IUPAC Name

tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJITXVSORFVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654961
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718632-42-9
Record name tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaH (60%, 3 g; 73.2 mmol) was added to a solution of methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate (16.5 g, 61.0 mmol) in 1,4-dioxane (300 mL) and the reaction mixture was stirred at 100° C. for 4 hours then concentrated in vacuo. The residue was taken up in water (200 mL) and the pH adjusted to 3.5 with citric acid. The solution was extracted with EA (2×). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (11.5 g, 79%) as an off-white solid. 1H NMR (DMSO-d6) δ 12.24 (s, 1H), 4.02-3.98 (m, 2H), 1.46-1.39 (m, 15H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
methyl 2-[(tert-butoxycarbonyl)(2-cyanoethyl)amino]-2-methylpropanoate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

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